3-Acetoxy-4-methylpyridine
Description
3-Acetoxy-4-methylpyridine is a pyridine derivative characterized by an acetoxy (-OAc) group at the 3-position and a methyl (-CH₃) group at the 4-position of the pyridine ring. For instance, esters like acetoxy groups are prone to hydrolysis under acidic or basic conditions, which may contrast with more stable substituents such as methoxy or nitro groups .
Properties
CAS No. |
1006-96-8 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
(4-methylpyridin-3-yl) acetate |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-9-5-8(6)11-7(2)10/h3-5H,1-2H3 |
InChI Key |
JLIFSYCXGJGLGE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)OC(=O)C |
Canonical SMILES |
CC1=C(C=NC=C1)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Acetoxy-4-methylpyridine with other pyridine derivatives based on substituent effects, physical properties, and reactivity.
Substituent Effects and Reactivity
3-Methoxy-4-methylpyridine (e.g., 2-Methoxy-4-methyl-3-nitropyridine )
- The methoxy (-OMe) group is smaller and less polar than acetoxy, leading to higher thermal stability. Methoxy-substituted pyridines are synthesized in high yields (80–95%) via established procedures .
- Unlike acetoxy, methoxy groups are electron-donating, enhancing the pyridine ring’s electron density and altering regioselectivity in electrophilic substitution reactions.
- 3-Nitro-4-methylpyridine (e.g., 2-Methoxy-4-methyl-5-nitropyridine ) The nitro (-NO₂) group is strongly electron-withdrawing, reducing the ring’s basicity and increasing susceptibility to nucleophilic attack. This contrasts with the acetoxy group, which has moderate electron-withdrawing effects due to the ester’s resonance. Nitro-substituted pyridines often exhibit higher melting points (e.g., 268–287°C for nitro-containing analogs ) compared to acetoxy derivatives, which likely have lower melting points due to reduced crystallinity.
- 3-Amino-4-methylpyridine (e.g., 2-Methoxy-4-methylpyridin-3-amine ) Amino (-NH₂) groups are electron-donating and highly reactive, enabling participation in condensation or coupling reactions. In contrast, acetoxy groups are less nucleophilic but may act as leaving groups in hydrolysis or substitution reactions.
Physical Properties
*Predicted based on analogs.
Key Research Findings
Hydrolysis Stability : Acetoxy groups hydrolyze faster than methoxy or nitro groups under physiological conditions, making them suitable for controlled-release applications .
Electronic Effects: Substituents like nitro (-NO₂) significantly reduce the pyridine ring’s pKa (increasing acidity), whereas acetoxy has a milder effect .
Thermal Properties : Nitro-substituted pyridines exhibit higher thermal stability (e.g., melting points >250°C) compared to acetoxy analogs .
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